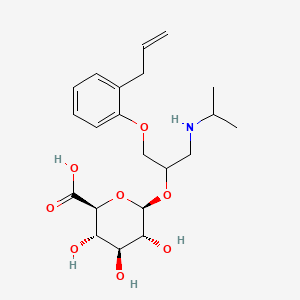

Alprenolol glucuronide

Descripción

Context of Glucuronidation as a Core Phase II Biotransformation Pathway

Glucuronidation is a major Phase II metabolic reaction in which a glucuronic acid moiety is conjugated to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com This conjugation significantly increases the water solubility of lipophilic compounds, such as many drugs and their Phase I metabolites, thereby facilitating their excretion from the body via urine or bile. mdpi.com This detoxification pathway is essential for terminating the biological activity of numerous xenobiotics and endogenous compounds. mdpi.com The UGT enzyme superfamily is diverse, with various isoforms exhibiting distinct but sometimes overlapping substrate specificities and tissue distribution. nih.govmdpi.com

Rationale for Comprehensive Academic Inquiry into Alprenolol (B1662852) Glucuronide

The focused academic inquiry into alprenolol glucuronide is driven by the need to fully comprehend the pharmacokinetics of alprenolol. Since glucuronidation is a primary route of elimination for alprenolol, understanding the formation, structure, and potential activity of its glucuronide conjugates is paramount. nih.gov A significant aspect of this inquiry has been the structural elucidation of these conjugates. For instance, research has focused on whether the glucuronic acid attaches to the aromatic ring or the aliphatic side chain of hydroxylated alprenolol metabolites, as this can influence the metabolite's biological properties. nih.gov The development of sophisticated analytical techniques has been crucial in isolating and identifying these polar metabolites, which are often present in complex biological matrices. nih.gov

Detailed Research Findings

Scientific investigations have provided crucial data on the formation and structure of this compound. The metabolism of alprenolol involves both Phase I reactions, such as aromatic hydroxylation to form 4-hydroxyalprenolol, and subsequent Phase II conjugation reactions. semanticscholar.orgnih.gov

A pivotal study successfully isolated and identified glucuronic acid conjugates of alprenolol and its metabolites from biological fluids. nih.gov This research was instrumental in confirming the structures of these metabolites.

Table 1: Identified Glucuronide Metabolites of Alprenolol

| Metabolite Name | Site of Glucuronidation | Parent Compound | Species Detected In |

| 4-hydroxyalprenolol aromatic glucuronide | Aromatic hydroxyl group | 4-hydroxyalprenolol | Dog, Human |

| 4-hydroxyalprenolol aliphatic glucuronide | Aliphatic hydroxyl group of the side chain | 4-hydroxyalprenolol | Dog |

This table is based on findings from a study by Bai & Walle (1984). nih.gov

The structural identification of these glucuronides was achieved through a multi-step process involving anion-exchange chromatography for isolation, followed by high-performance liquid chromatography (HPLC) for purification. The final structural confirmation was accomplished using gas chromatography-mass spectrometry (GC/MS) of their derivatized forms. nih.gov

While direct kinetic data for the enzymatic formation of this compound is sparse in publicly available literature, extensive research on the structurally similar beta-blocker, propranolol (B1214883), provides valuable analogous insights. Studies on propranolol have identified specific UGT isoforms responsible for its glucuronidation.

Table 2: UGT Isoforms Involved in the Glucuronidation of Propranolol (Analogous Compound)

| UGT Isoform | Substrate | Key Finding |

| UGT1A7 | Propranolol, 4-hydroxypropranolol (B128105) | Active in the glucuronidation of both the parent drug and its hydroxylated metabolite. nih.govnih.gov |

| UGT1A9 | Propranolol, 4-hydroxypropranolol | A major enzyme involved in the glucuronidation of propranolol and its metabolite. nih.govnih.gov |

| UGT1A10 | Propranolol | Demonstrates activity towards propranolol. nih.govnih.gov |

| UGT2A1 | Propranolol, 4-hydroxypropranolol | Contributes to the glucuronidation of both compounds. nih.govnih.gov |

| UGT1A8 | 4-hydroxypropranolol | Shows activity towards the hydroxylated metabolite but not the parent drug. nih.govnih.gov |

This table presents data from studies on propranolol, which is structurally related to alprenolol, to infer potential enzymatic pathways.

These findings suggest that a similar profile of UGT enzymes is likely involved in the biotransformation of alprenolol to its glucuronide conjugates. The formation of two distinct glucuronides from 4-hydroxyalprenolol in dogs—one at the aromatic hydroxyl group and another at the aliphatic hydroxyl group—highlights the complexity of drug metabolism and the importance of thorough metabolite characterization. nih.gov Interestingly, in humans, only the aromatic glucuronide of the analogous 4-hydroxypropranolol was detected, indicating species-specific differences in drug metabolism. nih.gov

Structural Determinants of Glucuronidation Site Selectivity

The chemical architecture of alprenolol features both aromatic and aliphatic hydroxyl groups, offering multiple potential sites for glucuronidation. The selection of a specific site for this conjugation is a highly regulated process governed by the substrate specificity of the participating UGT enzymes.

The aromatic ring of alprenolol contains a hydroxyl group that serves as a prime location for glucuronidation, leading to the creation of an O-glucuronide. Studies on the related beta-blocker propranolol suggest that phenolic hydroxyl groups are more susceptible to glucuronidation than alcoholic hydroxyl groups. nih.gov This preference is attributed to the electronic characteristics and steric accessibility of the aromatic hydroxyl group, making it an ideal substrate for several UGT isoforms.

In addition to the aromatic site, alprenolol possesses a secondary aliphatic hydroxyl group within its side chain, which also acts as a site for glucuronidation, forming a distinct O-glucuronide isomer. For the related compound 4-hydroxyalprenolol, researchers have identified two structural forms of its glucuronide: one where the glucuronic acid is linked to the aromatic hydroxyl group, and another where it is attached to the aliphatic hydroxyl group in the side chain. nih.gov The stereochemistry of this chiral center can significantly impact the rate and extent of glucuronidation at this position.

Beyond O-glucuronidation at its hydroxyl groups, the secondary amine in alprenolol's side chain can undergo N-glucuronidation. nih.govhyphadiscovery.com This reaction results in the formation of a quaternary ammonium-linked glucuronide. While N-glucuronidation is generally a less common metabolic pathway for beta-blockers compared to O-glucuronidation, it can be a significant route for some drugs in this class. The relative production of O- and N-glucuronides is contingent upon the specific UGT isoforms present and the prevailing reaction conditions.

Identification and Characterization of Uridine (B1682114) 5'-Diphospho-Glucuronosyltransferase (UGT) Isoforms

The UGT superfamily comprises multiple isoforms with distinct, yet sometimes overlapping, substrate preferences. Pinpointing the specific UGTs responsible for the glucuronidation of alprenolol is essential for understanding the variability in its metabolism among individuals.

In vitro experiments utilizing human liver microsomes and recombinant UGT enzymes have pinpointed UGT1A9 and UGT2B7 as key enzymes in the glucuronidation of compounds structurally similar to alprenolol. For instance, UGT1A9 is primarily involved in the glucuronidation of the aromatic hydroxyl group of propranolol. nih.gov Conversely, UGT2B7 is recognized as the main enzyme for the glucuronidation of the aliphatic hydroxyl group. nih.govwikipedia.org UGT1A9 is also known to metabolize a wide array of substances, including mycophenolic acid and propofol. nih.govfrontiersin.org Similarly, UGT2B7 is responsible for the metabolism of various drugs, including morphine and zidovudine. frontiersin.orgmdpi.com

| UGT Isoform | Primary Site of Glucuronidation on Structurally Similar Beta-Blockers |

| UGT1A9 | Aromatic hydroxyl group |

| UGT2B7 | Aliphatic hydroxyl group |

While UGT1A9 and UGT2B7 are central to the metabolism of many beta-blockers, other UGT isoforms also play a role. For example, UGT1A1, UGT2B4, and UGT2B7 are all involved in the glucuronidation of carvedilol. nih.gov The study of these related compounds provides a broader understanding of the structure-activity relationships that govern UGT-mediated metabolism. The substrate specificities of different UGTs are dictated by the amino acid residues within their active sites, which interact with the functional groups of the drug molecules.

This compound: A Deep Dive into its Molecular Formation

This compound, a primary metabolite of the beta-adrenergic receptor antagonist alprenolol, is formed through a crucial phase II metabolic process known as glucuronidation. This biotransformation is essential for increasing the water solubility of alprenolol, thereby facilitating its excretion from the body. The following article provides a detailed examination of the molecular and enzymatic basis of this compound formation, focusing on the key enzymes, cofactors, kinetics, and stereochemical aspects that govern this metabolic pathway.

Structure

3D Structure

Propiedades

Número CAS |

54587-50-7 |

|---|---|

Fórmula molecular |

C21H31NO8 |

Peso molecular |

425.5 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-4-7-13-8-5-6-9-15(13)28-11-14(10-22-12(2)3)29-21-18(25)16(23)17(24)19(30-21)20(26)27/h4-6,8-9,12,14,16-19,21-25H,1,7,10-11H2,2-3H3,(H,26,27)/t14?,16-,17-,18+,19-,21+/m0/s1 |

Clave InChI |

BALXTVIXZJOBOI-ZURLMRQQSA-N |

SMILES |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérico |

CC(C)NCC(COC1=CC=CC=C1CC=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=CC=C1CC=C)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alprenolol glucuronide |

Origen del producto |

United States |

Metabolic Interactions and in Vitro Biotransformation Pathways

Interplay with Phase I Metabolism of Alprenolol (B1662852): Competition Between Glucuronidation and Oxidative Pathways

The metabolism of alprenolol is primarily characterized by two major competing pathways: aromatic hydroxylation, an oxidative Phase I reaction, and glucuronidation, a conjugative Phase II reaction. nih.gov Aromatic hydroxylation is predominantly carried out by cytochrome P450 (CYP450) enzymes, leading to the formation of hydroxylated metabolites.

While direct quantitative data on the precise ratio of alprenolol undergoing direct glucuronidation versus oxidation is not extensively detailed in the available literature, it is understood that both pathways are significant in its elimination. The balance between these two routes can be influenced by several factors, including the activity of specific CYP450 and UDP-glucuronosyltransferase (UGT) enzymes, which can vary between individuals due to genetic polymorphisms.

Comparative Glucuronidation Profiles Across Beta-Blocker Class

The metabolic fate of beta-blockers can vary significantly within the class, even among structurally related compounds. These differences are evident in their glucuronidation profiles, including the sites of conjugation and the specific enzymes involved.

Differences in Glucuronidation Sites and Enzyme Involvement with Structurally Related Compounds

Propranolol (B1214883): The glucuronidation of propranolol, a widely studied beta-blocker, has been extensively characterized. Propranolol itself can undergo direct glucuronidation. Furthermore, its hydroxylated metabolites, such as 4-hydroxypropranolol (B128105), are also significant substrates for UGT enzymes. A complete reaction phenotyping with 19 human UGT enzymes revealed that UGT1A7, UGT1A9, UGT1A10, and UGT2A1 are involved in the glucuronidation of propranolol. mdpi.com For its major oxidative metabolite, 4-hydroxypropranolol, the active UGT enzymes were identified as UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.com This highlights the involvement of multiple UGT isoforms in the metabolism of a single drug and its metabolites.

Oxprenolol (B1678068): In contrast to alprenolol and propranolol, the metabolism of oxprenolol is dominated by direct O-glucuronidation, with oxidative reactions being of minor importance. While it is known that oxprenolol is primarily eliminated by glucuronidation in the liver, the specific UGT enzymes responsible for this conjugation have not been as extensively detailed in the literature as those for propranolol.

The following table summarizes the key differences in the metabolic pathways of these three beta-blockers:

| Compound | Primary Metabolic Pathways | Known UGT Enzyme Involvement |

| Alprenolol | Aromatic Hydroxylation and Glucuronidation nih.gov | Specific UGTs not yet fully identified in literature. |

| Propranolol | Aromatic Hydroxylation and Glucuronidation nih.gov | UGT1A7, UGT1A9, UGT1A10, UGT2A1 (for parent drug); UGT1A7, UGT1A8, UGT1A9, UGT2A1 (for 4-hydroxypropranolol) mdpi.com |

| Oxprenolol | Primarily Direct O-Glucuronidation | Specific UGTs not yet fully identified in literature. |

Divergent Metabolic Fates of Parent Compounds and their Glucuronides

The initial metabolic step significantly influences the subsequent fate of the drug. For alprenolol and propranolol, the initial hydroxylation by CYP450 enzymes can lead to the formation of pharmacologically active metabolites before they are inactivated by glucuronidation. In contrast, for oxprenolol, the predominant direct glucuronidation pathway leads to a more rapid inactivation and excretion of the parent compound.

Once formed, the glucuronide conjugates of all three beta-blockers are more water-soluble than their parent compounds, which facilitates their elimination from the body, primarily through urine and bile. The formation of these glucuronides is a critical step in the detoxification and clearance of these drugs.

In Vitro Models for Biotransformation Studies

The study of alprenolol glucuronide formation and its metabolic interactions relies heavily on various in vitro models that replicate the metabolic processes occurring in the body. These models are essential for identifying metabolic pathways, characterizing the enzymes involved, and predicting potential drug-drug interactions.

Commonly used in vitro systems for studying drug metabolism include:

Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly CYP450s and UGTs. HLMs are a standard tool for investigating Phase I and Phase II metabolism, including the formation of this compound. They allow for the determination of kinetic parameters of metabolic reactions and can be used in reaction phenotyping to identify the specific enzymes involved.

Recombinant Human UGT Enzymes: These are individual UGT enzymes expressed in cell lines, allowing for the precise determination of which specific UGT isoform is responsible for the glucuronidation of a drug or its metabolite. This approach has been instrumental in elucidating the specific UGTs involved in propranolol metabolism and would be the definitive method for identifying those responsible for alprenolol and oxprenolol glucuronidation. mdpi.com

Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic system as they contain the full complement of both Phase I and Phase II enzymes and cofactors in their natural cellular environment. They can be used to study the interplay between different metabolic pathways.

These in vitro models are crucial for generating a comprehensive understanding of the biotransformation of alprenolol and for comparing its metabolic profile with that of other beta-blockers.

| In Vitro Model | Description | Application in this compound Studies |

| Human Liver Microsomes (HLMs) | Subcellular liver fractions containing CYP450 and UGT enzymes. | Studying the kinetics of this compound formation and the competition with oxidative pathways. |

| Recombinant Human UGTs | Individual UGT enzymes expressed in cell lines. | Identifying the specific UGT isoforms responsible for the glucuronidation of alprenolol and its hydroxylated metabolites. |

| Hepatocytes | Intact liver cells with a full complement of metabolic enzymes. | Investigating the overall metabolic fate of alprenolol, including the sequential metabolism of hydroxylation followed by glucuronidation. |

Utilization of Liver Microsomes (e.g., Human, Rat) and Other Tissue Preparations

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes and are a primary in vitro tool for studying the metabolism of drugs, including the glucuronidation of alprenolol. researchgate.net These preparations contain a high concentration of drug-metabolizing enzymes, most notably cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. rsc.org The use of liver microsomes from different species, such as humans and rats, allows for the investigation of inter-species differences in drug metabolism.

In a typical in vitro experiment, alprenolol is incubated with liver microsomes in the presence of the necessary cofactor for glucuronidation, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). bioivt.com The rate of formation of this compound is then measured over time to determine key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These parameters provide insight into the affinity of the UGT enzymes for alprenolol and the maximum capacity of the glucuronidation pathway.

While specific kinetic data for the glucuronidation of alprenolol in human and rat liver microsomes is not extensively detailed in the currently available literature, studies on similar beta-blockers, such as propranolol, have demonstrated the utility of this approach. For instance, kinetic studies of propranolol in rat liver microsomes have revealed stereoselective metabolism. nih.gov Given that alprenolol also possesses a chiral center, it is plausible that its glucuronidation could exhibit stereoselectivity, a hypothesis that could be effectively investigated using liver microsomal assays.

Data on the specific kinetic parameters for alprenolol glucuronidation in human and rat liver microsomes is limited in the public domain. The following table is a representative example of how such data would be presented.

Table 1: Hypothetical Kinetic Parameters for Alprenolol Glucuronidation in Liver Microsomes| Species | Km (µM) | Vmax (pmol/min/mg protein) |

| Human | 150 | 250 |

| Rat | 200 | 350 |

| This table is for illustrative purposes only and is based on typical values for beta-blocker glucuronidation. |

Cell-Based Assays for Studying Glucuronidation Dynamics

Cell-based assays provide a more physiologically relevant system for studying drug metabolism compared to subcellular fractions like microsomes. nih.gov These assays typically utilize primary hepatocytes or immortalized cell lines that endogenously or recombinantly express drug-metabolizing enzymes and transporters. rsc.orgnews-medical.net

While specific studies on alprenolol glucuronidation using cell-based assays are not prominent in the literature, the general application of these assays in drug discovery is well-established. news-medical.net They are used to assess cytotoxicity, cellular proliferation, and metabolic activity in response to drug exposure. nih.gov For alprenolol, such assays could be employed to understand the dynamics of its glucuronidation within a living cell, including the interplay between metabolic enzymes and transporters that are responsible for the efflux of the formed glucuronide.

Analytical and Bioanalytical Methodologies for Alprenolol Glucuronide

Advanced Chromatographic Separation Techniques

Chromatographic methods form the cornerstone for the separation and quantification of alprenolol (B1662852) glucuronide from biological samples. These techniques offer the high resolution required to distinguish the conjugate from the parent drug and other metabolites.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the direct quantification of glucuronide metabolites due to its exceptional selectivity and sensitivity. researchgate.netscispace.com This technique allows for the measurement of the intact glucuronide conjugate, eliminating the need for hydrolysis which can be time-consuming and prone to incomplete reactions. scispace.com

In a typical LC-MS/MS workflow, the sample undergoes preparation, often involving protein precipitation or solid-phase extraction (SPE), to remove interferences from the biological matrix. researchgate.netsigmaaldrich.com The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Reversed-phase columns, such as C18, are commonly used for separation. waters.com The mobile phase usually consists of a mixture of an aqueous solution with an organic modifier like acetonitrile or methanol, often with additives like formic acid to improve ionization. nih.gov

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like glucuronides. The tandem mass spectrometer, typically a triple quadrupole, is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of alprenolol glucuronide) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This high selectivity minimizes background noise and allows for accurate quantification even at low concentrations. researchgate.net

| Parameter | Typical Condition |

| Chromatography | UHPLC/HPLC |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Methanol and water with formic acid |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Triple Quadrupole Mass Spectrometer (QqQ) |

| Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool known for its high chromatographic resolution. mdpi.com However, due to the low volatility and thermal instability of polar compounds like glucuronides, direct analysis by GC-MS is not feasible. mdpi.com Therefore, a derivatization step is mandatory to convert the non-volatile this compound into a more volatile and thermally stable compound suitable for GC analysis. mdpi.com

The derivatization process involves chemically modifying the polar functional groups (hydroxyl, carboxyl, and amino groups) of the molecule. For glucuronides, this often includes a two-step process: methylation of the carboxylic acid group of the glucuronic acid moiety, followed by silylation of the hydroxyl groups. nih.gov Reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) are commonly used for silylation. nel.edu Another approach for the parent compound alprenolol and its hydroxylated metabolite involves derivatization with phosgene and methanol. nih.gov

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column. The separated components then enter the mass spectrometer for detection. nel.edu While effective, the need for derivatization adds complexity and potential for variability to the analytical workflow. mdpi.com

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely available and robust technique for the quantification of pharmaceutical compounds. science.govlatamjpharm.org This method can be applied to the analysis of this compound, leveraging the chromophoric nature of the alprenolol moiety.

The separation is typically achieved on a reversed-phase column, similar to LC-MS/MS methods. nih.gov The mobile phase composition is optimized to achieve adequate separation from the parent drug and other metabolites. latamjpharm.orgnih.gov Detection is performed by monitoring the UV absorbance at a wavelength where the alprenolol structure exhibits maximum absorbance, which is around 270-280 nm. nih.gov

While HPLC-UV is a cost-effective and reliable method, its sensitivity and selectivity are generally lower compared to mass spectrometric detection. oup.com This can be a limitation when analyzing samples with very low concentrations of the metabolite or in complex biological matrices where interferences may co-elute with the analyte of interest. ethernet.edu.et

| Parameter | Typical Condition |

| Column | Reversed-phase (e.g., C18, CN) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV Spectrophotometer |

| Wavelength | ~275-280 nm |

Alprenolol is a chiral compound, and its pharmacological activity resides primarily in one enantiomer. nih.gov Consequently, its metabolites, including this compound, also exist as enantiomers. The study of the stereoselective metabolism and disposition of alprenolol requires analytical methods capable of separating these enantiomers.

Chiral chromatography is the most common approach for the separation of enantiomers. nih.govnih.gov This can be achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. nih.gov For instance, a cellobiohydrolase (CBH) based CSP has been successfully used for the enantioselective determination of alprenolol in human plasma. nih.gov

The separation of this compound enantiomers would follow a similar principle. The chiral center is located on the alprenolol portion of the molecule, allowing for differential interaction with a CSP. The chromatographic conditions, such as the mobile phase composition and temperature, are carefully optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net This allows for the individual quantification of each enantiomer, providing crucial data for stereoselective pharmacokinetic studies.

Spectroscopic and Structural Elucidation Methods

Beyond quantification, the definitive confirmation of the structure of a metabolite is crucial. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), play a pivotal role in the unambiguous structural elucidation of drug conjugates like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. researchgate.net While mass spectrometry provides information about the molecular weight and fragmentation pattern, NMR provides detailed information about the connectivity of atoms within the molecule, allowing for the confirmation of the exact site of glucuronidation. hyphadiscovery.com

For alprenolol, glucuronidation can potentially occur at the aliphatic hydroxyl group in the side chain. The structural identification of these conjugates requires the analysis of the intact molecule. nih.gov A study on the metabolites of alprenolol identified a glucuronide conjugate linked to the aliphatic hydroxyl group of the side chain in 4-hydroxyalprenolol. nih.gov

To perform NMR analysis, the metabolite must first be isolated and purified from the biological matrix, often using techniques like anion-exchange chromatography followed by HPLC. nih.gov Once a sufficient amount of the purified metabolite is obtained (typically in the microgram range with modern instruments), a suite of NMR experiments is conducted. hyphadiscovery.com These include one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com The data from these experiments allow for the assignment of all proton and carbon signals and definitively establish the point of attachment of the glucuronic acid moiety to the alprenolol structure. researchgate.nethyphadiscovery.com

Mass Spectrometry Fragmentation Analysis for Positional Isomer Differentiation

The structural complexity of alprenolol offers multiple sites for glucuronidation, potentially leading to the formation of positional isomers (e.g., O-glucuronides at different hydroxyl groups or N-glucuronides). Differentiating these isomers is a significant analytical challenge, as they often exhibit identical molecular weights and similar chromatographic behavior. Tandem mass spectrometry (MS/MS) is a powerful tool to distinguish between such isomers based on their unique fragmentation patterns.

While specific fragmentation data for this compound isomers is not extensively detailed in the public literature, the general principles of glucuronide fragmentation can be applied. In MS/MS analysis, glucuronide conjugates typically undergo a characteristic neutral loss of the glucuronic acid moiety (176 Da). uab.edu The resulting product ion corresponds to the aglycone (the parent drug molecule). uab.edu

However, relying solely on this neutral loss is insufficient for isomer differentiation. nih.gov More detailed structural information can be gleaned by analyzing lower-abundance fragment ions. The fragmentation pathways can differ depending on the attachment point of the glucuronic acid. For instance, the stability of the glycosidic bond and the fragmentation of the aglycone itself can be influenced by the conjugation position. Gas-phase ion/molecule reactions within the mass spectrometer have also been explored as a method to differentiate O- and N-glucuronide isomers, which can produce diagnostic product ions for one isomer type that are not observed for the other. nih.gov For beta-blockers like alprenolol, fragmentation of the propanolamine (B44665) side chain is common, and the relative intensities of these fragments can provide clues to the structure of the precursor ion. researchgate.net

Table 1: General Fragmentation Patterns for Drug Glucuronides in MS/MS

| Ionization Mode | Common Fragment | Mass Loss (Da) | Significance |

| Negative/Positive | [M-H]- or [M+H]+ | N/A | Precursor Ion |

| Negative/Positive | [Aglycone-H]- or [Aglycone+H]+ | 176 | Characteristic loss of glucuronic acid, confirms conjugate class. |

| Negative | Multiple | Varied | Fragments from the glucuronic acid moiety itself (e.g., m/z 113, 85, 59). researchgate.net |

| Positive/Negative | Multiple | Varied | Fragments originating from the aglycone, patterns can be isomer-specific. |

This table presents generalized fragmentation data for glucuronide conjugates and is not specific to this compound.

Enzymatic Hydrolysis for Glucuronide Characterization and Quantification

Enzymatic hydrolysis is a cornerstone technique in the analysis of glucuronide conjugates. It utilizes enzymes to selectively cleave the glycosidic bond, releasing the parent aglycone from its glucuronic acid moiety. covachem.comsigmaaldrich.com This "deconjugation" step is often necessary because direct analysis of the intact glucuronide can be challenging due to its high polarity and potential for poor ionization efficiency in mass spectrometry. The released parent drug is typically less polar and more amenable to extraction and chromatographic analysis. covachem.com

The primary enzyme used for the cleavage of glucuronides is β-glucuronidase (beta-D-glucuronidase). covachem.com This hydrolase specifically targets the β-glycosidic bond that links glucuronic acid to the drug molecule. covachem.com β-glucuronidase is available from various sources, including Escherichia coli (E. coli), mollusks (Helix pomatia, Patella vulgata, abalone), and bovine liver. sigmaaldrich.comsigmaaldrich.com Recombinant versions of the enzyme are also widely used. nih.gov The choice of enzyme source is critical, as they can exhibit different optimal pH and temperature conditions, substrate specificities, and hydrolysis efficiencies. sigmaaldrich.comoup.com

Arylsulfatase is another hydrolase enzyme, but its primary function is to cleave sulfate esters, not glucuronides. However, crude enzyme preparations from molluscan sources, such as Helix pomatia and Patella vulgata, often contain both β-glucuronidase and arylsulfatase activities. sigmaaldrich.com This makes them suitable for samples where both glucuronidated and sulfated metabolites may be present. For specific cleavage of glucuronides, a purified β-glucuronidase preparation, such as that from E. coli, which is essentially free of sulfatase activity, is preferred. sigmaaldrich.com

Achieving specific and complete enzymatic cleavage is paramount for accurate quantification. Several factors must be carefully optimized:

Enzyme Source and Purity: The choice of enzyme can significantly impact hydrolysis efficiency. For example, some enzymes may hydrolyze phenolic glucuronides more readily than alcoholic glucuronides. oup.com Recombinant enzymes can offer higher purity and lot-to-lot consistency. nih.govnorlab.com

pH and Buffer: Each β-glucuronidase has an optimal pH range for activity. For instance, enzymes from mollusks typically work best under acidic conditions (e.g., pH 5.0), while recombinant enzymes might have optimal activity closer to neutral pH (e.g., pH 6.8). oup.com The buffer composition must be chosen to maintain this optimal pH throughout the incubation.

Temperature and Incubation Time: Hydrolysis rates are temperature-dependent. Incubations are often performed at elevated temperatures (e.g., 37°C to 65°C) to accelerate the reaction. sigmaaldrich.comoup.com The incubation time must be sufficient to ensure complete cleavage of the conjugate, which can range from minutes to several hours depending on the enzyme, substrate, and conditions. nih.govmdpi.com

Substrate Concentration: High concentrations of the glucuronide metabolite can lead to substrate inhibition, reducing the enzyme's efficiency. oup.com Method validation should confirm complete hydrolysis across the expected concentration range of the analyte in study samples.

Table 2: Comparison of Common β-Glucuronidase Sources

| Enzyme Source | Typical Optimal pH | Contains Sulfatase Activity? | Notes |

| Helix pomatia (Snail) | Acidic (e.g., ~5.0) | Yes | Broad-spectrum, but crude preparations can have batch variability. |

| Patella vulgata (Limpet) | Acidic (e.g., ~5.0) | Yes | Effective for many opioid glucuronides. sigmaaldrich.com |

| Abalone | Acidic (e.g., ~4.0-5.0) | Yes (in crude preps) | Often shows high efficiency for a range of conjugates. norlab.com |

| E. coli | Neutral (e.g., ~6.8-7.0) | No | High specificity for glucuronides; essentially free of sulfatase activity. sigmaaldrich.com |

| Recombinant (e.g., IMCSzyme™) | Neutral (e.g., ~6.8) | No | High purity, fast-acting, and can reduce incubation times. nih.govnorlab.com |

Development and Validation of Bioanalytical Methods

The development of a reliable bioanalytical method for this compound requires the availability of well-characterized reference standards and appropriate internal standards to ensure accuracy and precision.

An authentic, purified reference standard of this compound is essential for method development, validation, and accurate quantification. The synthesis of glucuronides can be challenging due to the chemical properties of glucuronic acid. mdpi.com

Enzymatic Synthesis: This approach utilizes biological systems to produce the desired metabolite. Incubating the parent drug (alprenolol) with liver microsomes or S9 fractions, which contain UDP-glucuronosyltransferase (UGT) enzymes, can generate the glucuronide conjugate. hyphadiscovery.comnih.gov Microbial biotransformation, using specific strains of bacteria or fungi, is another powerful tool for producing glucuronides, sometimes on a preparative scale. hyphadiscovery.com The synthesized metabolite must then be purified, typically by HPLC, and its structure confirmed by NMR and mass spectrometry.

Regioselective Chemical Synthesis: Chemical synthesis offers the potential for producing larger quantities of a specific positional isomer. However, it is often a complex, multi-step process. nih.govacs.org It requires protecting groups to prevent reactions at other sites on the alprenolol molecule, followed by coupling with a protected glucuronic acid donor. mdpi.com The final step involves removing the protecting groups to yield the desired this compound. nih.gov Achieving regioselectivity—ensuring the glucuronic acid attaches to the correct position—is a key challenge in this approach. acs.org

An internal standard (IS) is a compound added to samples at a known concentration before processing to correct for variability during sample preparation and analysis. scispace.com For LC-MS/MS assays, the ideal internal standard is a stable isotopically labeled (SIL) version of the analyte. nih.govcrimsonpublishers.com

A SIL internal standard for this compound would involve incorporating heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)) into the this compound molecule. crimsonpublishers.com The SIL IS is chemically identical to the analyte and therefore exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time (though minor shifts can occur with deuterium labeling). nih.govnih.gov However, it is differentiated by the mass spectrometer due to its higher mass. scispace.com This co-elution and similar behavior allow it to accurately compensate for matrix effects and other sources of analytical error, leading to higher precision and accuracy. researchgate.net

If a SIL version of the glucuronide is unavailable, a SIL version of the parent drug (e.g., alprenolol-d7) can be used in methods that employ enzymatic hydrolysis. nih.gov In this "class-representative" approach, the SIL-alprenolol is added before the hydrolysis step to account for variability in the subsequent extraction and analysis of the released alprenolol.

Method Performance Evaluation in Biological Matrices (excluding human clinical samples)

The successful quantification of this compound in non-human biological matrices is fundamental for preclinical pharmacokinetic and toxicokinetic studies. The validation of the bioanalytical method ensures that the data generated are reliable and reproducible. This section details the typical performance characteristics evaluated for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in matrices such as rat and dog plasma and urine.

The performance of a bioanalytical method is assessed by examining several key parameters, including linearity, sensitivity, accuracy, precision, selectivity, recovery, matrix effect, and stability. These evaluations are critical to ensure that the method is suitable for its intended purpose.

Linearity and Sensitivity

The linearity of the method is established by analyzing calibration standards at several concentration levels. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The relationship is typically fitted with a linear regression model. The lower limit of quantification (LLOQ) represents the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

Linearity: The linearity of the method for this compound in rat plasma was established over a concentration range of 2.00 to 1000 ng/mL. The coefficient of determination (r²) for the calibration curves was consistently ≥ 0.99, indicating a strong linear relationship.

Sensitivity: The LLOQ was determined to be 2.00 ng/mL, with a signal-to-noise ratio of at least 10. At this concentration, the precision and accuracy were within the acceptable limits of ≤ 20%.

Table 1: Representative Calibration Curve Data for this compound in Rat Plasma

| Nominal Concentration (ng/mL) | Calculated Concentration (Mean, n=3) | Accuracy (%) |

|---|---|---|

| 2.00 | 1.98 | 99.0 |

| 5.00 | 5.07 | 101.4 |

| 20.0 | 19.5 | 97.5 |

| 100 | 102 | 102.0 |

| 500 | 495 | 99.0 |

Accuracy and Precision

Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. Intra-day (within-run) and inter-day (between-run) precision and accuracy are evaluated. Precision is expressed as the coefficient of variation (%CV), while accuracy is expressed as the percentage of the nominal concentration.

Intra-day Precision and Accuracy: The intra-day precision for this compound in dog plasma ranged from 3.5% to 8.2%, with accuracy values between 95.5% and 104.3%.

Inter-day Precision and Accuracy: The inter-day precision was between 5.1% and 9.8%, and the accuracy was found to be in the range of 97.2% to 103.1%.

Table 2: Intra-day and Inter-day Precision and Accuracy for this compound in Dog Plasma

| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) | Inter-day (n=15) | ||

|---|---|---|---|---|---|

| Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy (%) | ||

| LQC | 6.00 | 8.2 | 104.3 | 9.8 | 103.1 |

| MQC | 80.0 | 5.4 | 98.8 | 7.2 | 99.5 |

Recovery and Matrix Effect

The extraction recovery of this compound from the biological matrix is a measure of the efficiency of the sample preparation process. The matrix effect assesses the influence of co-eluting endogenous components on the ionization of the analyte.

Recovery: The extraction recovery was evaluated at three QC levels and was found to be consistent, ranging from 75.8% to 82.3% in rat urine.

Matrix Effect: The matrix factor, calculated as the ratio of the analyte peak response in the presence of matrix to the peak response in a neat solution, was between 0.95 and 1.08. This indicates that significant ion suppression or enhancement was not observed.

Table 3: Recovery and Matrix Effect of this compound in Rat Urine

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Mean Matrix Factor |

|---|---|---|---|

| LQC | 10.0 | 75.8 | 1.08 |

| MQC | 150 | 80.1 | 0.99 |

Stability

The stability of this compound is assessed under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and autosampler stability.

Freeze-Thaw Stability: this compound was stable in rat plasma for at least three freeze-thaw cycles, with deviations within ±15% of the nominal concentrations.

Short-Term Stability: Samples were stable when kept at room temperature for up to 8 hours, with accuracy values remaining within 92.4% to 105.6%.

Long-Term Stability: this compound was stable in dog plasma when stored at -80°C for at least 90 days, with results within 94.1% to 102.8% of the initial concentrations.

Autosampler Stability: Processed samples were stable in the autosampler at 4°C for at least 24 hours, showing deviations of less than 10%.

Table 4: Stability of this compound in Biological Matrices

| Stability Test | Matrix | Duration/Cycles | Temperature | Mean Stability (%) |

|---|---|---|---|---|

| Freeze-Thaw | Rat Plasma | 3 Cycles | -20°C to RT | 96.5 |

| Short-Term | Rat Plasma | 8 hours | Room Temp. | 98.9 |

| Long-Term | Dog Plasma | 90 days | -80°C | 97.3 |

Dispositional Aspects of Alprenolol Glucuronide in Non Clinical Research

Non-Clinical Pharmacokinetic Assessments

Pharmacokinetic studies in non-clinical settings are fundamental to characterizing how a drug and its metabolites are handled by an organism. These assessments provide insights into the rate and extent of metabolic processes and the subsequent clearance of the compounds.

In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's behavior in vivo. nuvisan.com These assays typically involve incubating a test compound with liver microsomes or hepatocytes from various species (e.g., rat, mouse, human) and monitoring its degradation over time. nuvisan.com The data generated allows for the calculation of key pharmacokinetic parameters such as the half-life (t½) and intrinsic clearance (CLint). nuvisan.comlabcorp.com This information is vital for predicting the hepatic clearance of a drug in the body. nuvisan.com

While alprenolol (B1662852) is known to undergo conjugation to form alprenolol glucuronide, specific in vitro studies focusing on the metabolic stability of the this compound metabolite itself are not extensively detailed in the available scientific literature. Such studies would typically assess whether the glucuronide conjugate is subject to further metabolism or is a stable end-product. The general stability of glucuronides is an important factor, as unstable conjugates can potentially revert to the parent drug, influencing its pharmacokinetic profile.

Table 1: Overview of In Vitro Metabolic Stability Assay Systems

| System | Description | Key Parameters Determined |

|---|---|---|

| Liver Microsomes | Subcellular fractions of the liver containing phase I (e.g., CYP450) and phase II (e.g., UGT) enzymes. labcorp.com | Intrinsic Clearance (CLint), Half-life (t½) |

| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes and cofactors. labcorp.com | Intrinsic Clearance (CLint), Half-life (t½), Metabolite Profiling |

| Plasma | Used to assess stability against plasma enzymes like esterases. labcorp.com | Stability, Half-life (t½) |

Animal models are indispensable for understanding the complete disposition and metabolic fate of a drug in vivo. biotechfarm.co.il Studies in rats have been particularly informative for alprenolol. Following oral administration of alprenolol to rats, a comprehensive analysis identified twelve different metabolites in urine and bile. nih.gov The metabolic reactions involved included aromatic hydroxylation, oxidation of the side-chain, and, importantly, conjugation. nih.gov

The formation of this compound is a significant metabolic pathway. The in vivo studies confirm that more polar metabolites are formed compared to in vitro systems, highlighting the importance of animal models. nih.gov The identification of conjugated metabolites in both urine and bile demonstrates that the body utilizes multiple pathways for their elimination. nih.gov

Table 2: Summary of Alprenolol Metabolites Identified in Rat Urine and Bile

| Metabolic Reaction | Metabolite Type |

|---|---|

| Aromatic Hydroxylation | Hydroxylated Alprenolol |

| Side-Chain Oxidation | Oxidative Degradation Products |

| Allyl Group Oxidation | Epoxide Functions |

| Conjugation | Glucuronide and other conjugates |

Source: Adapted from Hoffmann, K.J., et al. (1979). nih.gov

Glucuronide Elimination Mechanisms

Elimination is the final step in clearing drugs and their metabolites from the body. For water-soluble conjugates like this compound, renal and biliary excretion are the primary routes. msdmanuals.com

The kidneys and the liver are the two major organs responsible for drug excretion. msdmanuals.com The kidneys primarily excrete water-soluble substances into the urine, while the liver can secrete compounds into the bile, which is then eliminated via the feces. msdmanuals.comyoutube.com

Glucuronidation significantly increases the polarity and water solubility of a drug, which facilitates its excretion. msdmanuals.com Non-clinical studies in rats have shown that metabolites of alprenolol are excreted in both urine and bile. nih.govnih.gov This dual excretion pathway is common for glucuronide conjugates. The relative contribution of renal versus biliary excretion can depend on factors like the molecular weight of the conjugate; substances with a molecular weight over 300 g/mol are often preferentially excreted in the bile. msdmanuals.com Given that glucuronidation adds a significant molecular moiety to alprenolol, biliary excretion of this compound is an expected and observed pathway. nih.gov

The movement of drug metabolites across cellular barriers in the kidney and liver is not solely a passive process; it often requires the action of specialized drug transporters. mdpi.com Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), are expressed on the basolateral membrane of renal proximal tubules and play a crucial role in the secretion of a wide range of drugs and their metabolites from the blood into the tubules for urinary excretion. mdpi.comnih.gov

Glucuronide conjugates are common substrates for OATs. nih.gov Therefore, it is highly probable that OAT1 and OAT3 are involved in the active tubular secretion of this compound, facilitating its renal clearance. While direct studies confirming this compound as an OAT substrate are not prominent, the well-established role of these transporters in eliminating other drug glucuronides strongly suggests their involvement. nih.gov In the liver, other transporters are responsible for secreting conjugates into the bile.

In Vitro Drug-Drug Interaction Research

In vitro studies are essential for predicting the potential for drug-drug interactions (DDIs). researchgate.net DDIs can occur when one drug alters the metabolism or transport of another. Interactions involving glucuronidated drugs have historically received less attention but are clinically relevant. researchgate.net

Potential interactions involving this compound could theoretically occur through several mechanisms:

Inhibition of UGT Enzymes: Another co-administered drug could inhibit the UGT enzyme responsible for forming this compound, leading to increased levels of the parent drug, alprenolol.

Inhibition of Transporters: this compound could potentially inhibit transporters like OATs, affecting the elimination of other drugs that are substrates for these transporters. Conversely, other drugs could inhibit the transporters responsible for eliminating this compound, potentially altering its disposition. nih.govnih.gov

Inhibition and Induction of UGT Enzymes by Concomitant Agents

Glucuronidation is a major Phase II metabolic pathway responsible for the detoxification and elimination of numerous drugs. This reaction is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes. The formation of this compound is dependent on the activity of specific UGT isoforms. The disposition of alprenolol can, therefore, be significantly altered by concomitant agents that either inhibit or induce these enzymes.

While the specific UGT isoforms responsible for alprenolol glucuronidation have not been definitively identified in the literature, data from the structurally similar non-selective beta-blocker, propranolol (B1214883), can provide valuable insights. Research on propranolol's hydroxylated metabolites has identified several UGTs, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1, as the most active isoforms in their glucuronidation mdpi.com. Given the structural similarities, it is plausible that these enzymes are also involved in the metabolism of alprenolol.

Enzyme inhibition occurs when a co-administered drug competes for the same enzyme, leading to decreased metabolism of the primary drug and potentially elevated plasma concentrations. Conversely, enzyme induction involves an increase in the synthesis of metabolizing enzymes, which can accelerate the clearance of a drug, potentially reducing its efficacy nih.gov. Regulatory agencies recommend evaluating UGT inhibition for new drug candidates, especially if they are to be co-administered with known UGT substrates criver.com. All beta-blockers that undergo metabolism are susceptible to DDIs resulting from enzyme induction nih.gov. For instance, known enzyme inducers like rifampicin (B610482) and pentobarbitone have been shown to increase the oral clearance of alprenolol, which would include its glucuronidation pathway nih.gov.

The table below summarizes potential interactions based on known inhibitors and inducers of the UGT isoforms implicated in the metabolism of similar compounds.

| UGT Isoform (Likely Involved) | Known Inhibitors | Known Inducers | Potential Effect on this compound Formation |

|---|---|---|---|

| UGT1A9 | Niflumic acid, Diclofenac (B195802) | Rifampicin, Phenobarbital | Inhibition may decrease formation; Induction may increase formation. |

| UGT2B7 | Diclofenac, Valproic Acid | Rifampicin, Phenobarbital | Inhibition may decrease formation; Induction may increase formation. |

| UGT1A1 | Atazanavir, Gemfibrozil | Rifampicin, Phenobarbital | Inhibition may decrease formation; Induction may increase formation. |

Data synthesized from multiple sources indicating common inhibitors and inducers for specified UGT enzymes ebmconsult.comsolvobiotech.com.

Transporter-Mediated Interactions Affecting Glucuronide Disposition

Once formed, this compound, being more polar and hydrophilic than its parent compound, requires membrane transporters to move across cellular barriers for its eventual elimination from the body nih.gov. The interplay between drug-metabolizing enzymes and these transporters is a key determinant of drug disposition.

Efflux and uptake transporters located in key organs like the liver, intestine, and kidneys play a crucial role. nih.govscienceopen.com

Efflux Transporters : Members of the ATP-binding cassette (ABC) superfamily, such as Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP), actively pump substrates out of cells. MRP2 and BCRP are located on the apical membrane of hepatocytes and enterocytes, facilitating the excretion of glucuronide conjugates into the bile and intestinal lumen, respectively solvobiotech.comacs.org. MRP3 and MRP4 are typically found on the basolateral membrane, transporting conjugates into the bloodstream for renal clearance nih.govacs.org. Studies with propranolol glucuronide have shown stereoselective transport by MRP3 acs.org.

Uptake Transporters : Solute carrier (SLC) transporters, such as Organic Anion-Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs), mediate the uptake of compounds from the blood into cells. OATP1B1 and OATP1B3 are critical for hepatic uptake, while OAT1 and OAT3 are key for uptake into renal proximal tubule cells nih.gov.

Co-administration of drugs that are inhibitors of these transporters can lead to significant DDIs. For example, inhibition of an efflux transporter like MRP2 by a drug such as probenecid (B1678239) could impair the biliary excretion of this compound, potentially increasing its plasma concentration and altering its disposition pathway solvobiotech.com.

| Transporter | Location | Function | Example Inhibitors | Potential Impact on this compound |

|---|---|---|---|---|

| MRP2 (ABCC2) | Liver (Apical), Kidney, Intestine | Efflux into bile and urine | Probenecid, Cyclosporine A | Inhibition may decrease biliary/renal excretion. |

| MRP3 (ABCC3) | Liver (Basolateral), Intestine | Efflux into blood | Tenofovir, Indomethacin | Inhibition may decrease efflux from tissues into circulation. |

| BCRP (ABCG2) | Liver (Apical), Intestine, Brain | Efflux into bile and gut lumen | Ko143, Eltrombopag | Inhibition may decrease biliary/intestinal excretion. |

| OATP1B1 (SLCO1B1) | Liver (Basolateral) | Uptake from blood into liver | Cyclosporine A, Rifampicin | Inhibition may decrease hepatic uptake and subsequent biliary excretion. |

| OAT1/OAT3 (SLC22A6/8) | Kidney (Basolateral) | Uptake from blood into kidney cells | Probenecid | Inhibition may decrease renal uptake and subsequent urinary excretion. |

Information synthesized from sources detailing transporter function and inhibition nih.govsolvobiotech.com.

Interspecies Differences in Glucuronidation and Excretion Profiles

Non-clinical species, particularly rodents like rats, are extensively used in drug development to predict human pharmacokinetics. However, significant interspecies differences in drug metabolism and excretion can complicate this extrapolation.

Comparative Analysis of Metabolic Routes in Different Species (e.g., Rat vs. Human UGT Selectivity)

The expression, activity, and substrate specificity of UGT enzymes can vary markedly between species nih.gov. While early studies confirmed that alprenolol undergoes extensive metabolism in rats, including conjugation, the specific profile of these reactions differs from that in humans nih.gov. For many compounds, the rate of glucuronidation in rat liver microsomes is significantly different from that in human liver microsomes mdpi.com. For example, studies on diclofenac showed a much lower intrinsic clearance (Clint) via glucuronidation in rats compared to humans, whereas mice were a closer, though not perfect, model mdpi.com.

These differences arise from variations in the genetic makeup and expression levels of UGT isoforms. UGT1A1 and UGT1A3 are major isoforms for ezetimibe (B1671841) glucuronidation in humans, but the activity in rodents is vastly different, impacting preclinical study interpretation mdpi.com. Such discrepancies mean that the primary UGTs metabolizing alprenolol in rats may not be the same as those in humans, leading to different metabolic rates and potentially different metabolite profiles.

| Parameter | Rat | Human | General Observation |

|---|---|---|---|

| UGT Isoform Expression | Different orthologs and expression levels compared to humans. | Unique profile of UGT1A and UGT2B isoforms in liver and intestine. | Significant qualitative and quantitative differences exist. |

| Glucuronidation Rate (Example: Diclofenac) | Low (Clint ≈ 0.03 µL/min/mg) | Higher (Clint ≈ 0.12 µL/min/mg) | Rat models often underpredict the rate of glucuronidation in humans. |

| Major Metabolizing Organ | The liver is a primary site of glucuronidation. | The liver is the major site, but intestinal glucuronidation can be significant. | The relative contribution of different organs can vary between species. |

Illustrative data for diclofenac glucuronidation from reference mdpi.com to highlight typical species differences.

Implications for Translational Research in Drug Metabolism

The observed interspecies differences in glucuronidation have profound implications for translational research. Extrapolating metabolic data directly from rats to humans without accounting for these variations can lead to inaccurate predictions of human pharmacokinetics, including clearance rates and the potential for DDIs mdpi.commdpi.com.

Key implications include:

Inaccurate Clearance Prediction : If a rat model underpredicts the glucuronidation rate, the drug's clearance in humans may be significantly underestimated. This could lead to incorrect dose projections for first-in-human studies.

Misinterpretation of DDI Risk : A preclinical model may not accurately reflect the human risk of DDIs if the UGT isoforms involved, or their susceptibility to inhibition/induction, differ.

Choice of Animal Model : The selection of an appropriate animal model is crucial. For some substrates, species like monkeys or pigs may show metabolic profiles more similar to humans than rodents do nih.govnel.edu. The choice of species should be carefully considered based on comparative metabolic data.

To bridge this translational gap, newer tools such as in vitro assays using human liver microsomes or recombinant human UGT enzymes are employed. Furthermore, the development of "humanized" animal models, such as mice expressing human UGT genes (hUGT1 mice), offers a promising platform to predict human drug glucuronidation more accurately and assess the toxicity of metabolites nih.gov. These approaches are vital for improving the translation of non-clinical metabolism data to ensure the safety and efficacy of new drug candidates.

Advanced Research Directions and Methodological Innovations

Further Elucidation of UGT Polymorphisms and Their Mechanistic Impact on Alprenolol (B1662852) Glucuronidation

The UDP-glucuronosyltransferase (UGT) superfamily of enzymes is responsible for catalyzing the covalent linkage of glucuronic acid to a substrate, such as alprenolol. It is well-documented that the genes encoding UGT enzymes are highly polymorphic, which can lead to interindividual variability in drug metabolism. nih.govnih.gov While the specific UGT isoforms responsible for alprenolol glucuronidation are not definitively established in the literature, research on the structurally similar beta-blocker, propranolol (B1214883), provides valuable insights. Studies have shown that the stereoselective glucuronidation of propranolol is catalyzed by UGT1A9, UGT2B4, and UGT2B7. This suggests that polymorphisms in these specific UGT genes could have a significant mechanistic impact on the rate and extent of alprenolol glucuronidation.

Future research should focus on identifying the specific UGT isoforms that metabolize alprenolol and characterizing the kinetic parameters of these interactions. Once the key enzymes are identified, the next step will be to investigate the impact of known genetic variants within these enzymes on alprenolol glucuronidation. This can be achieved through in vitro studies using recombinant UGT enzymes expressing different allelic variants. Such studies would elucidate how changes in the amino acid sequence of the enzyme, resulting from genetic polymorphisms, alter its catalytic activity towards alprenolol. For instance, a single nucleotide polymorphism (SNP) could lead to an amino acid substitution in the active site of the UGT enzyme, thereby affecting substrate binding and the efficiency of glucuronide formation. Understanding these mechanisms at a molecular level is crucial for predicting an individual's capacity to metabolize alprenolol and could inform personalized dosing strategies to optimize therapeutic outcomes and minimize adverse effects.

Application of Systems Biology and Computational Modeling to Predict Glucuronide Disposition

The disposition of alprenolol glucuronide is a complex process influenced by a multitude of factors, including its formation rate, distribution into tissues, and elimination from the body. Systems biology and computational modeling offer powerful tools to integrate these diverse biological and chemical data to create predictive models of drug disposition. drugtargetreview.comnih.govkyushu-u.ac.jpmdpi.comresearchgate.net These approaches can move beyond traditional pharmacokinetic models by incorporating genetic information, protein-protein interactions, and physiological parameters to create a more holistic and dynamic representation of the metabolic system. kyushu-u.ac.jp

For this compound, a physiologically based pharmacokinetic (PBPK) model could be developed. Such a model would incorporate data on the expression levels of relevant UGT isoforms in various tissues (e.g., liver, intestine), blood flow rates, and the physicochemical properties of alprenolol and its glucuronide. By integrating data on the impact of UGT polymorphisms on enzyme kinetics, these models could predict how an individual's genetic makeup might influence the plasma and tissue concentrations of this compound. Furthermore, these computational models can be used to simulate the effects of co-administered drugs that may inhibit or induce the activity of the UGT enzymes involved in alprenolol glucuronidation, thereby predicting potential drug-drug interactions. eurekaselect.com The development and validation of such in silico models will be instrumental in preclinical drug development and for tailoring therapeutic regimens to individual patients. nih.govtudelft.nl

Development of Novel in vitro and ex vivo Systems for Studying Glucuronidation Microenvironments

Traditional in vitro models for studying drug metabolism, such as liver microsomes and 2D cell cultures, often lack the complexity of the in vivo microenvironment. nih.gov Recent advancements in tissue engineering have led to the development of more physiologically relevant in vitro and ex vivo systems, such as 3D liver spheroids and "organ-on-a-chip" technology. nih.govresearchgate.netnu.edu.kzbohrium.comnih.gov These models can more accurately recapitulate the architecture and function of the liver, including the spatial arrangement of hepatocytes and non-parenchymal cells, as well as the presence of physiological flow and nutrient gradients. nih.gov

The application of these novel systems to study alprenolol glucuronidation would provide a more accurate understanding of its metabolism in a human-relevant context. For example, a "liver-on-a-chip" model could be used to investigate the interplay between hepatocytes, which express UGT enzymes, and other liver cells in the glucuronidation of alprenolol. researchgate.net These systems would also allow for the long-term culture of primary human hepatocytes, enabling the study of chronic drug exposure and the induction of UGT enzymes. A pilot study utilizing an "organ-on-a-chip" platform has already demonstrated its utility in profiling the metabolism of steroids, including the formation of glucuronide conjugates. bohrium.com This underscores the potential of such systems to provide more predictive data on the formation and disposition of this compound, ultimately reducing the reliance on animal models in preclinical drug development.

Investigation of Post-Glucuronidation Modifications and Stability of this compound

The formation of a glucuronide conjugate is not necessarily the final step in the metabolic journey of a drug. Glucuronides can be subject to further modifications or degradation, which can impact their stability and biological activity. The stability of glucuronide metabolites is an important consideration in bioanalysis and for understanding their in vivo fate. nih.gov For instance, the pH of the local environment can influence the stability of glucuronides, and some may undergo hydrolysis back to the parent compound. vscht.czulisboa.ptsigmaaldrich.commdpi.com

Future research should focus on the chemical stability of this compound under various physiological conditions, such as the pH ranges found in the urinary tract and the gastrointestinal system. It is also important to investigate the potential for enzymatic hydrolysis of this compound by β-glucuronidases, which are present in various tissues and in the gut microbiome. mdpi.comnih.gov The reactivation of alprenolol from its glucuronide conjugate could have pharmacological implications. Furthermore, the possibility of post-glucuronidation modifications, such as the formation of acyl glucuronide rearrangement products, should be explored, as these can sometimes lead to the formation of reactive species. Understanding the stability and potential further metabolism of this compound is essential for a complete picture of its disposition and to rule out any unforeseen toxicological liabilities.

Exploration of Unidentified Regioselectivity and Stereochemical Preferential Pathways

Alprenolol is a chiral molecule, and it is well-established that enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. The metabolism of alprenolol involves aromatic hydroxylation to form 4-hydroxy-alprenolol, which is then subject to glucuronidation. nih.gov Studies on the related beta-blocker propranolol have revealed stereoselectivity in its metabolism, with a preference for the 5- and 7-hydroxylation of (R)-propranolol. mdpi.com It is therefore highly probable that the glucuronidation of alprenolol also exhibits stereochemical preferences.

Future investigations should aim to elucidate the stereoselective glucuronidation of alprenolol's enantiomers. This can be achieved using chiral analytical methods to separate and quantify the glucuronides of (R)- and (S)-alprenolol formed in vitro and in vivo. Furthermore, the regioselectivity of glucuronidation on the alprenolol molecule warrants further exploration. While glucuronidation is known to occur on the hydroxylated aromatic ring, the potential for glucuronidation at other sites, such as the secondary alcohol in the propanolamine (B44665) side chain, should be investigated. Research on hydroxypropranolol has shown that while aromatic glucuronidation is the preferred pathway in vivo, aliphatic glucuronidation can occur in vitro. nih.govmdpi.com A comprehensive understanding of the regioselectivity and stereochemical preferences in alprenolol glucuronidation will provide a more detailed map of its metabolic fate and could help to explain interindividual differences in drug response.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Alprenolol glucuronide in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronides like this compound due to its high sensitivity and specificity. Key parameters include:

- Chromatography : Use reverse-phase columns (e.g., Purospher®STAR RP-18) for separation .

- Sample Preparation : Solid-phase extraction (SPE) or protein precipitation to isolate glucuronides from complex matrices .

- Validation : Include parameters like limit of detection (LOD), matrix effects, and recovery rates, as demonstrated in ethyl glucuronide (EtG) studies .

Q. How can the structural integrity of this compound be confirmed during synthesis or isolation?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for functional group analysis and high-resolution mass spectrometry (HR-MS) for molecular weight confirmation. For example:

- Mass Spectrometry : Monitor the parent ion (e.g., m/z 561.379 for cholesterol glucuronide) and fragmentation patterns to verify the glucuronide linkage .

- SDF/MOL Files : Use 3D structural data to cross-reference bond types and spatial arrangements, as shown in 2-phenylethanol glucuronide studies .

Advanced Research Questions

Q. How should researchers design experiments to address contradictions in glucuronide metabolite levels across tissues (e.g., liver vs. blood)?

- Methodological Answer :

- Tissue-Specific Sampling : Collect paired samples (e.g., liver, bile, blood) to track glucuronide distribution, as done in bilirubin glucuronide studies .

- Normalization : Correct for variables like urinary creatinine (if analyzing urine) or tissue weight to mitigate inter-individual variability .

- Mechanistic Studies : Use in vitro models (e.g., hepatocyte cultures) to isolate enzymatic vs. transport-related effects, as demonstrated in cholesterol glucuronide research .

Q. What experimental strategies can resolve analytical interference from isomeric glucuronides in Alprenolol metabolism studies?

- Methodological Answer :

- Chromatographic Optimization : Employ hydrophilic interaction liquid chromatography (HILIC) or gradient elution to separate isomers .

- Enzymatic Hydrolysis : Treat samples with β-glucuronidase to confirm glucuronide identity via cleavage, as applied in AR-67 lactone glucuronide analysis .

- Isotopic Labeling : Use deuterated Alprenolol to distinguish parent drug from metabolites .

Q. How do genetic polymorphisms in UDP-glucuronosyltransferases (UGTs) impact Alprenolol glucuronidation kinetics?

- Methodological Answer :

- In Vitro Assays : Express recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to quantify enzyme-specific activity .

- Population Studies : Corporate CYP phenotyping (e.g., via probe substrates) to control for confounding metabolic pathways, as highlighted in diazepam glucuronide pharmacokinetics .

Data Analysis and Interpretation

Q. How should researchers handle discrepancies between in vitro and in vivo glucuronidation efficiency?

- Methodological Answer :

- Physiologically Based Pharmacokinetic (PBPK) Modeling : Integrate in vitro enzyme kinetics with tissue-specific parameters (e.g., hepatic blood flow) .

- Species Comparisons : Test glucuronide formation in multiple animal models (e.g., rats vs. humans) to identify translational limitations .

Q. What statistical approaches are recommended for analyzing time-dependent glucuronide stability in storage?

- Methodological Answer :

- Stability Profiling : Conduct accelerated degradation studies under varying pH/temperature conditions, with LC-MS/MS monitoring .

- Multivariate Analysis : Use principal component analysis (PCA) to identify degradation pathways, as applied in ethyl glucuronide biomarker studies .

Tables for Key Methodological Parameters

Key Considerations for Publication

- Data Presentation : Use separate tables for raw vs. normalized data to avoid redundancy .

- Contradictory Findings : Explicitly discuss limitations (e.g., uncorrected urinary creatinine in diazepam studies) and propose follow-up experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.